molecular formula C28H22N8O8S B12720605 1-(4-((4-(N-(2,4-Bis(hydroxy(oxido)amino)phenyl)ethanehydrazonoyl)phenyl)thio)phenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone CAS No. 7402-90-6

1-(4-((4-(N-(2,4-Bis(hydroxy(oxido)amino)phenyl)ethanehydrazonoyl)phenyl)thio)phenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone

Cat. No.: B12720605
CAS No.: 7402-90-6
M. Wt: 630.6 g/mol
InChI Key: HCKJWCMQIZVHLV-QCOHSWCKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] typically involves the reaction of thiodiacetophenone with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’,4’‘’-Thiodiacetophenone bis[(2,4-dinitrophenyl)hydrazone] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential

Properties

CAS No.

7402-90-6

Molecular Formula

C28H22N8O8S

Molecular Weight

630.6 g/mol

IUPAC Name

N-[(Z)-1-[4-[4-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenyl]sulfanylphenyl]ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C28H22N8O8S/c1-17(29-31-25-13-7-21(33(37)38)15-27(25)35(41)42)19-3-9-23(10-4-19)45-24-11-5-20(6-12-24)18(2)30-32-26-14-8-22(34(39)40)16-28(26)36(43)44/h3-16,31-32H,1-2H3/b29-17-,30-18+

InChI Key

HCKJWCMQIZVHLV-QCOHSWCKSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)SC3=CC=C(C=C3)/C(=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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